6,7-dimethoxy-3-(5-oxo-5-(4-(pyridin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-33-19-15-17-18(16-20(19)34-2)26-24(32)29(23(17)31)10-6-4-8-22(30)28-13-11-27(12-14-28)21-7-3-5-9-25-21/h3,5,7,9,15-16H,4,6,8,10-14H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKAWQZKWDPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)N3CCN(CC3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-3-(5-oxo-5-(4-(pyridin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.5 g/mol. The structure includes methoxy groups and a piperazine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O6 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results showed that several derivatives demonstrated moderate activity against these strains.
For instance:
- Compound 13 showed an inhibition zone of 11 mm against Staphylococcus aureus.
- Compound 15 exhibited moderate activities against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values of 80 mg/mL and 77 mg/mL respectively .
Anticancer Activity
The cytotoxicity of 6,7-dimethoxyquinazoline derivatives was assessed using the MTT assay on human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The study found that:
- Compounds II and IV had IC50 values ranging from 100 to 400 µM against K562 cells.
- Notably, for HeLa cells, the IC50 could not be calculated for compound II due to its limited toxicity .
This suggests that while these compounds exhibit some anticancer properties, their effectiveness may vary significantly depending on the cell type.
The mechanism through which 6,7-dimethoxyquinazoline derivatives exert their biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the quinazoline core are thought to facilitate binding to these targets, modulating their activity and leading to observed biological effects .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of certain quinazoline derivatives against bacterial strains. Among them, compounds with oxadiazole and thiadiazol moieties showed promising results against Staphylococcus aureus with inhibition zones ranging from 12 to 13 mm .
- Cytotoxicity Profile : In a cytotoxicity screening involving multiple concentrations (1 µM to 1 mM), it was observed that while some derivatives were less toxic towards normal endothelial cells (HUVEC), they retained moderate efficacy against cancer cells like K562 and HeLa .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human cancer cells by modulating signaling pathways associated with cell survival and proliferation.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies suggest that it possesses inhibitory effects on both gram-positive and gram-negative bacteria, as well as antifungal activity. These properties make it a candidate for developing new antimicrobial agents.
3. Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective effects. Its ability to interact with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown improvements in cognitive function when treated with this compound.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against several cancer cell lines including breast and lung cancers. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Analogues
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (Compound 7)
- Structure : Features a 2-oxoethyl linker and 4-chlorobenzyl substituent on the piperazine ring.
- Activity : Demonstrated potent cytotoxicity against HUH-7 (IC₅₀ = 2.5 µM), MCF-7 (IC₅₀ = 6.8 µM), and HCT-116 (IC₅₀ = 4.9 µM) cancer cell lines .
- Comparison : The shorter 2-oxoethyl linker and chlorobenzyl group in Compound 7 contrast with the pentyl chain and pyridinyl group in the target compound. These differences likely influence membrane permeability and target binding, as bulkier substituents (e.g., pyridinyl) may enhance selectivity but reduce potency compared to halogenated aryl groups .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Structure: Substituted pyrimidine-2,4-dione with a piperidinyl-methyl linker and 2,3-dimethylphenoxy group. Activity: Patented for anti-mycobacterial use (e.g., tuberculosis treatment), highlighting the scaffold’s versatility . Comparison: The replacement of quinazoline with pyrimidine and the use of a phenoxy-piperidine group underscore how minor structural changes redirect biological activity from anticancer to antimicrobial applications .
1-(Arylmethyl)quinazoline-2,4(1H,3H)-dione Derivatives
- Structure : Variably substituted arylmethyl groups at the N1 position of the quinazoline core.
- Synthesis : Patent data describe scalable manufacturing processes for such derivatives, emphasizing industrial relevance .
- Comparison : The absence of a piperazine-pentyl chain in these derivatives limits their utility in targeting kinase-associated pathways but simplifies synthesis .
Key Structure-Activity Relationship (SAR) Insights
Data Table: Cytotoxicity Comparison
| Compound | Substituents | IC₅₀ (µM) HUH-7 | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HCT-116 |
|---|---|---|---|---|
| Target Compound | 5-oxo-pentyl, pyridin-2-yl-piperazine | N/A | N/A | N/A |
| Compound 7 | 2-oxoethyl, 4-chlorobenzyl-piperazine | 2.5 | 6.8 | 4.9 |
Note: Direct cytotoxic data for the target compound are unavailable in the provided evidence. The table highlights the need for further experimental validation.
Q & A
Q. What are the standard synthetic routes for preparing quinazoline-2,4-dione derivatives like this compound?
The synthesis typically involves multi-step functionalization of the quinazoline core. A common approach includes:
- Chlorination/Substitution : Starting with 2-amino-5-chlorobenzoic acid derivatives, followed by chlorination (e.g., using POCl₃) to introduce reactive sites .
- Piperazine/Piperidine Coupling : Substitution of chlorine atoms with piperazine or piperidine derivatives under basic conditions, as seen in analogous compounds .
- Oxo-pentyl Linker Installation : The 5-oxo-pentyl chain may be introduced via alkylation or reductive amination, leveraging formic acid derivatives as CO surrogates in cyclization reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at C6/C7) .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- HPLC-PDA : To assess purity, especially for intermediates with heterocyclic moieties like pyridinylpiperazine .
Q. How is the antimicrobial activity of such compounds screened in preliminary studies?
Standard protocols involve:
- Microdilution Assays : Testing against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Structural Analog Comparison : Benchmarking against known bioactive quinazoline-diones (e.g., thieno[2,3-d]pyrimidine derivatives) to identify activity trends .
Advanced Research Questions
Q. How can solvent selection and reaction kinetics be optimized for synthesizing the 5-oxo-pentyl linker?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling, while ethereal solvents improve selectivity in reductive cyclizations .
- Catalytic Systems : Palladium-based catalysts with formic acid derivatives (as CO sources) improve yields in nitroarene cyclization steps .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?
- 2D NMR Techniques : Use HSQC and HMBC to differentiate methoxy (δ ~3.8 ppm) and piperazine proton signals .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may cause anomalous spectral results .
Q. How do structural modifications (e.g., pyridinylpiperazine vs. naphthyloxy groups) impact target binding?
- Molecular Docking : Compare binding affinities to enzymes like DHFR (Dihydrofolate Reductase), where pyridinylpiperazine’s basicity enhances ionic interactions .
- SAR Studies : Replace the pyridinyl group with bulkier substituents (e.g., quinoxaline) to evaluate steric effects on bioactivity .
Q. What computational methods predict the compound’s solubility and stability in biological matrices?
- QSAR Models : Use logP and topological polar surface area (TPSA) to estimate membrane permeability .
- Forced Degradation Studies : Expose the compound to acidic/alkaline conditions and analyze degradation products via LC-MS .
Data Interpretation and Contradictions
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation of the pentyl chain) that may reduce efficacy .
- Plasma Protein Binding Assays : High binding affinity (>95%) could limit free drug availability .
Q. Why might solubility predictions fail for this compound despite favorable logP values?
- Polymorphism Screening : Crystalline vs. amorphous forms significantly alter solubility; use XRPD to characterize solid-state diversity .
- Counterion Selection : Salt formation (e.g., hydrochloride) with the basic piperazine moiety improves aqueous solubility .
Methodological Challenges
Q. How to design a stability-indicating HPLC method for this compound?
- Column Selection : C18 columns with trifluoroacetic acid (TFA) in the mobile phase enhance peak resolution for polar degradation products .
- Stress Testing : Validate method robustness under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions .
Q. What in silico tools are effective for prioritizing synthetic analogs with improved pharmacokinetics?
- ADMET Predictors : Tools like SwissADME evaluate CYP450 inhibition risks and BBB permeability .
- Molecular Dynamics Simulations : Assess binding mode flexibility of the pyridinylpiperazine group in target active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
